ethyl 3-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]-1,2-oxazole-5-carboxylate
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Overview
Description
ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE is a complex organic compound that features both a triazole and an isoxazole ring in its structure. These heterocyclic rings are known for their significant roles in medicinal chemistry due to their stability and biological activity. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the triazole ring via a “click” chemistry approach, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst . The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound . The final step involves the coupling of the triazole and isoxazole intermediates under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or isoxazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in tissues . The triazole and isoxazole rings facilitate strong binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and biological activity, used in various pharmaceutical applications.
Isoxazole derivatives: Also stable and biologically active, used in the synthesis of drugs and agrochemicals.
Uniqueness
ETHYL 3-[(1H-1,2,3-TRIAZOL-5-YLSULFANYL)METHYL]-5-ISOXAZOLECARBOXYLATE is unique due to the combination of both triazole and isoxazole rings in a single molecule, which enhances its chemical stability and biological activity. This dual functionality makes it a versatile compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10N4O3S |
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Molecular Weight |
254.27 g/mol |
IUPAC Name |
ethyl 3-(2H-triazol-4-ylsulfanylmethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H10N4O3S/c1-2-15-9(14)7-3-6(12-16-7)5-17-8-4-10-13-11-8/h3-4H,2,5H2,1H3,(H,10,11,13) |
InChI Key |
LTFXXOIZNCSYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)CSC2=NNN=C2 |
Origin of Product |
United States |
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